molecular formula C20H20NO4·ClO4 B600170 Californidine perchlorate CAS No. 17939-31-0

Californidine perchlorate

Cat. No.: B600170
CAS No.: 17939-31-0
M. Wt: 437.83
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Californidine perchlorate can be synthesized through the reaction of californidine with perchloric acid. The reaction typically involves dissolving californidine in an appropriate solvent, such as methanol or ethanol, and then adding perchloric acid dropwise under controlled temperature conditions. The reaction mixture is then stirred for a specific period to ensure complete reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of industrial-grade solvents and reagents, along with advanced purification techniques such as crystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Californidine perchlorate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound .

Comparison with Similar Compounds

Californidine perchlorate can be compared with other similar compounds, such as:

  • N-Methylcalifornine perchlorate
  • N-Methylcrychine perchlorate
  • N-Methylescholtzine perchlorate
  • Californine methoperchlorate
  • Crychine methoperchlorate
  • Escholtzine methoperchlorate

These compounds share similar structural features and chemical properties but may differ in their specific biological activities and applications. This compound is unique due to its specific interaction with GABA_A receptors and its potential therapeutic applications .

Biological Activity

Californidine perchlorate, derived from the California poppy (Eschscholzia californica), is a quaternary alkaloid known for its sedative, anxiolytic, and analgesic properties. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of this compound

  • Chemical Structure : this compound has the molecular formula C20H20N4O4+ClO4C_{20}H_{20}N_{4}O_{4}^{+}ClO_{4} with a molecular weight of 437.83 g/mol. Its IUPAC name is 23,23-dimethyl-5,7,16,18-tetraoxa-23-azoniahexacyclo[10.10.1.02,10.04,8.013,21.015,19]tricosa-2,4(8),9,13,15(19),20-hexaene; perchlorate .

This compound interacts with various biological targets:

  • GABA Receptor Modulation : Studies suggest that californidine may act as a positive allosteric modulator at GABA_A receptors, which are crucial for inhibitory neurotransmission in the central nervous system . This action is believed to contribute to its sedative and anxiolytic effects.
  • Enzyme Inhibition : It has been reported to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmitter breakdown . This inhibition can enhance cholinergic signaling and may have implications for cognitive function and memory.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

  • Absorption : Studies using Caco-2 cell models suggest that californidine exhibits low-to-moderate permeability across intestinal barriers . This suggests that while it can be absorbed in the gastrointestinal tract, its bioavailability may be limited.
  • Distribution and Metabolism : Like many alkaloids, californidine is likely distributed throughout the body after absorption and metabolized primarily in the liver. The compound's stability in gut microbiota suggests minimal biotransformation during transit through the digestive system .

Table 1: Alkaloid Content in Eschscholzia californica

AlkaloidConcentration (mg/g)
Protopine (PRO)0.514 ± 0.038
Californidine (CAL)12.5 ± 1.8
Allocryptopine (ALL)0.0120 ± 0.0023
Escholtzine (ESCH)8.700 ± 0.51
Sanguinarine (SA)0.0191 ± 0.0050
Chelerythrine (CHE)0.068 ± 0.011
Reticuline (RE)1.095 ± 0.16
N-Methyllaurotetanine (NMT)5.68 ± 0.72
Caryachine (CAR)0.410 ± 0.065

This table illustrates the relative abundance of various alkaloids present in the California poppy, highlighting californidine as a significant component.

Case Studies and Research Findings

  • Sedative Effects : A study demonstrated that extracts from Eschscholzia californica, including this compound, exhibit sedative effects in animal models . The modulation of GABA_A receptors was identified as a key mechanism underlying these effects.
  • Gut Microbiota Interaction : Research explored how californidine interacts with gut microbiota and found that it remains stable without significant metabolism by gut bacteria over a 24-hour period . This stability suggests potential for maintaining therapeutic levels within the colon.
  • Pharmacological Applications : Ongoing studies are investigating the potential of this compound for treating anxiety disorders and sleep disturbances due to its anxiolytic properties . The compound's ability to enhance GABAergic signaling could be beneficial in developing new therapeutic agents targeting these conditions.

Properties

IUPAC Name

23,23-dimethyl-5,7,16,18-tetraoxa-23-azoniahexacyclo[10.10.1.02,10.04,8.013,21.015,19]tricosa-2,4(8),9,13,15(19),20-hexaene;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20NO4.ClHO4/c1-21(2)15-3-11-5-17-19(24-9-22-17)7-13(11)16(21)4-12-6-18-20(8-14(12)15)25-10-23-18;2-1(3,4)5/h5-8,15-16H,3-4,9-10H2,1-2H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHYBHNDRRHULH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(C2CC3=CC4=C(C=C3C1CC5=CC6=C(C=C25)OCO6)OCO4)C.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17939-31-0
Record name 17939-31-0
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